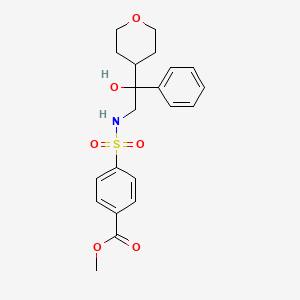
methyl 4-(N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H25NO6S and its molecular weight is 419.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds with structural elements similar to the given chemical, such as sulfamoylbenzoate derivatives, have been synthesized and evaluated for their antimicrobial activity. For instance, arylazopyrazole pyrimidone clubbed with heterocyclic compounds has been investigated for their potential against various bacteria and fungi, indicating the relevance of such structures in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).
Hydrogen-Bonded Supramolecular Structures
The study of hydrogen-bonded supramolecular structures, including those formed by benzoate derivatives, has provided insights into how molecular interactions can influence the assembly and properties of materials. This research area explores the potential for designing new materials with specific properties based on the precise control of molecular interactions (J. Portilla et al., 2007).
Antihyperglycemic Agents
Research into the structure-activity relationships of pyrazolone derivatives highlights the potential of certain chemical frameworks in the development of antihyperglycemic agents. These studies suggest that modifications to the chemical structure can lead to significant biological activities, indicating the utility of chemical synthesis in the discovery of new therapeutic agents (K. Kees et al., 1996).
Solvent-Free Synthesis Methods
The development of solvent-free synthesis methods for the preparation of complex organic molecules, including pyrazoloquinolines, demonstrates an interest in more sustainable and efficient chemical processes. Such approaches not only reduce the environmental impact of chemical synthesis but also can enhance reaction efficiencies (Liqiang Wu et al., 2010).
Ultrasound-Mediated Synthesis
Ultrasound-mediated synthesis techniques have been applied to the preparation of pyran-2-one derivatives, showcasing the utility of non-traditional energy sources in facilitating chemical reactions. These methods offer advantages in terms of reaction speed and yield, underlining the importance of innovative techniques in chemical synthesis (Huiyan Wang et al., 2011).
Propriétés
IUPAC Name |
methyl 4-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-27-20(23)16-7-9-19(10-8-16)29(25,26)22-15-21(24,17-5-3-2-4-6-17)18-11-13-28-14-12-18/h2-10,18,22,24H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKNHMBLNORDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B2705502.png)
![2-(4-bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2705505.png)
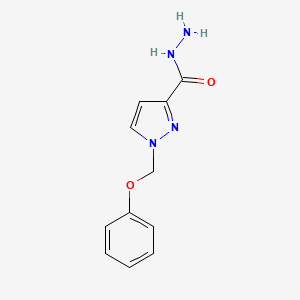
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2705511.png)
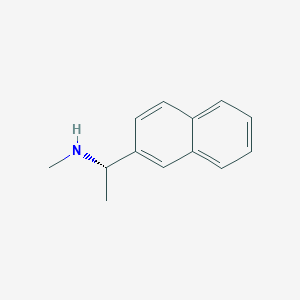
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid](/img/structure/B2705513.png)
![1-[4-({7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]ethanone](/img/structure/B2705514.png)
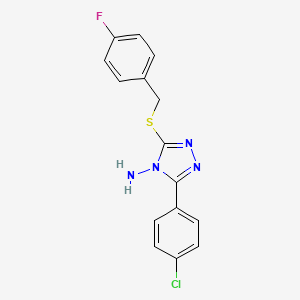
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2705516.png)

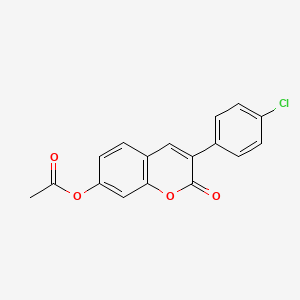
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2705522.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzamide](/img/structure/B2705523.png)
